Cas no 21867-69-6 (1-(4-Methoxybenzyl)piperazine)

1-(4-Methoxybenzyl)piperazine is a synthetic organic compound featuring a piperazine core substituted with a 4-methoxybenzyl group. This structure imparts versatility in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of bioactive molecules. The methoxybenzyl moiety enhances solubility and stability, making it useful in medicinal chemistry applications. Its well-defined reactivity allows for selective functionalization, enabling the development of novel derivatives. The compound is characterized by high purity and consistent performance, ensuring reliable results in experimental settings. Suitable for use in drug discovery and fine chemical synthesis, it serves as a valuable building block for researchers seeking tailored modifications in heterocyclic chemistry.
1-(4-Methoxybenzyl)piperazine structure
1-(4-Methoxybenzyl)piperazine structure
商品名:1-(4-Methoxybenzyl)piperazine
CAS番号:21867-69-6
MF:C12H18N2O
メガワット:206.28412
MDL:MFCD01075236
CID:265920
PubChem ID:231905

1-(4-Methoxybenzyl)piperazine 化学的及び物理的性質

名前と識別子

    • 1-(4-Methoxybenzyl)piperazine
    • Piperazine,1-[(4-methoxyphenyl)methyl]-
    • 1-(4-Methoxy-benzyl)-piperazin
    • 1-(4-methoxy-benzyl)-piperazine
    • 1-(4-methoxybenzyl)piperazine(SALTDATA: FREE)
    • 1-[(4-Methoxyphenyl)methyl]piperazine
    • BUTTPARK 368-53
    • Methoxybenzylpiperazine
    • N-(4-methoxybenzyl)piperazine
    • Piperazine,1-[(4-Methoxyphenyl)Methyl]
    • p-methoxybenzylpiperazine
    • 21867-69-6
    • Oprea1_088868
    • DTXSID90944469
    • NSC28737
    • 1-(4-Methoxybenzyl)piperazine, 97%
    • (4-methoxybenzyl)piperazine
    • 1-(4-Methoxybenzyl)piperazine #
    • NSC-28737
    • AKOS000198967
    • Piperazine, 1-(4-methoxyphenylmethyl)-
    • SCHEMBL592479
    • MFCD01075236
    • CS-0182205
    • BB 0216510
    • HMS1684N09
    • AB00819041-04
    • CHEMBL1623354
    • NCGC00245271-01
    • LF-0541
    • Piperazine, 1-(4-methoxybenzyl)-
    • 1-(4-methoxy-phenylmethyl)piperazine
    • Oprea1_442828
    • FT-0646798
    • A815719
    • EN300-34399
    • SY079996
    • 1-(4-methoxybenzyl)-piperazine
    • C12H18N2O
    • p-MeOBZP
    • DB-016547
    • STK193456
    • p-MeOBP
    • AK-968/13146409
    • para-methyoxybenzylpiperazine
    • MDL: MFCD01075236
    • インチ: InChI=1S/C12H18N2O/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
    • InChIKey: MGLUVVBFISROAH-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(CN2CCNCC2)C=C1

計算された属性

  • せいみつぶんしりょう: 206.14200
  • どういたいしつりょう: 206.141913202 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 173
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ぶんしりょう: 206.28
  • トポロジー分子極性表面積: 24.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: ソリッド
  • ゆうかいてん: 32-36 °C (lit.)
  • ふってん: 144 °C
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c
  • PSA: 24.50000
  • LogP: 1.36710
  • ようかいせい: 未確定

1-(4-Methoxybenzyl)piperazine セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302-H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 22
  • セキュリティの説明: S26-S36/37/39
  • 危険物標識: Xn Xi
  • リスク用語:R22
  • 危険レベル:IRRITANT

1-(4-Methoxybenzyl)piperazine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-(4-Methoxybenzyl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-34399-50g
1-[(4-methoxyphenyl)methyl]piperazine
21867-69-6 95%
50g
$1350.0 2023-09-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H55099-25g
1-(4-Methoxybenzyl)piperazine, 97%
21867-69-6 97%
25g
¥19072.00 2023-02-24
Key Organics Ltd
LF-0541-5MG
1-[(4-methoxyphenyl)methyl]piperazine
21867-69-6 >90%
5mg
£46.00 2023-09-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY079996-1g
1-(4-Methoxybenzyl)piperazine
21867-69-6 ≥97%
1g
¥256.00 2024-08-09
TRC
M219120-250mg
1-(4-Methoxybenzyl)piperazine
21867-69-6
250mg
$ 80.00 2022-06-04
Enamine
EN300-34399-1.0g
1-[(4-methoxyphenyl)methyl]piperazine
21867-69-6 95.0%
1.0g
$47.0 2025-03-18
Chemenu
CM112726-25g
1-(4-methoxybenzyl)piperazine
21867-69-6 95%
25g
$1800 2021-08-06
TRC
M219120-50mg
1-(4-Methoxybenzyl)piperazine
21867-69-6
50mg
$ 65.00 2022-06-04
Chemenu
CM112726-10g
1-(4-methoxybenzyl)piperazine
21867-69-6 95%
10g
$960 2023-03-04
Chemenu
CM112726-5g
1-(4-methoxybenzyl)piperazine
21867-69-6 95%
5g
$600 2021-08-06

1-(4-Methoxybenzyl)piperazine 合成方法

1-(4-Methoxybenzyl)piperazine 関連文献

1-(4-Methoxybenzyl)piperazineに関する追加情報

1-(4-Methoxybenzyl)piperazine: A Comprehensive Overview

The compound 1-(4-Methoxybenzyl)piperazine (CAS No. 21867-69-6) is a fascinating molecule with significant applications in various fields, particularly in pharmaceuticals and organic synthesis. This compound has garnered attention due to its unique chemical properties and versatile reactivity, making it a valuable building block in modern drug discovery and development.

1-(4-Methoxybenzyl)piperazine is an organic compound characterized by a piperazine ring substituted with a 4-methoxybenzyl group. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is known for its ability to form hydrogen bonds and act as a ligand in various biological systems. The presence of the 4-methoxybenzyl group introduces additional functionality, enhancing the compound's versatility in chemical reactions and biological interactions.

Recent studies have highlighted the potential of 1-(4-Methoxybenzyl)piperazine in the development of novel therapeutic agents. Researchers have explored its role as a precursor for synthesizing bioactive molecules, including kinase inhibitors and GPCR modulators. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain oncogenic kinases, suggesting its potential in anticancer drug development.

The synthesis of 1-(4-Methoxybenzyl)piperazine typically involves nucleophilic substitution or coupling reactions. One common approach is the reaction of piperazine with 4-methoxybenzyl halides under appropriate conditions. This method ensures high yields and good purity, making it suitable for large-scale production in pharmaceutical settings.

In terms of physical properties, 1-(4-Methoxybenzyl)piperazine is a white crystalline solid with a melting point of approximately 150°C. It is soluble in common organic solvents such as dichloromethane and ethanol but poorly soluble in water. These properties make it ideal for use in organic synthesis where solvent compatibility is crucial.

One of the most exciting developments involving 1-(4-Methoxybenzyl)piperazine is its application in peptide synthesis. The compound's ability to act as a protecting group for amino acids has been extensively studied. A 2022 paper in *Organic Process Research & Development* reported that this compound significantly improves the efficiency of peptide coupling reactions, leading to higher yields and purer products.

Moreover, 1-(4-Methoxybenzyl)piperazine has been explored as a chiral auxiliary in asymmetric synthesis. Its rigid structure and ability to induce asymmetry make it a valuable tool for synthesizing enantiomerically enriched compounds, which are critical in drug development.

From an environmental standpoint, studies have shown that 1-(4-Methoxybenzyl)piperazine has low toxicity to aquatic organisms when used at recommended levels. However, like all chemicals, proper handling and disposal are essential to minimize environmental impact.

In conclusion, 1-(4-Methoxybenzyl)piperazine (CAS No. 21867-69-6) is a versatile compound with wide-ranging applications in pharmaceuticals, organic synthesis, and materials science. Its unique chemical properties and reactivity continue to make it an invaluable tool for researchers and industry professionals alike.

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Amadis Chemical Company Limited
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